2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)-
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Overview
Description
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methoxy and methylethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methoxy and methylethylidene substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The industrial production methods may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienol derivatives .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- involves its interaction with molecular targets and pathways. The compound may act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 4-methoxy-: Similar structure but lacks the methylethylidene group.
2,5-Cyclohexadien-1-one, 2,4,4-trimethoxy-: Contains additional methoxy groups.
2-Methoxy-4-propylidene-2,5-cyclohexadien-1-one: Similar structure with a propylidene group instead of methylethylidene.
Uniqueness
The uniqueness of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
55182-60-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6H,1-3H3 |
InChI Key |
ORAOZMANKXZHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC(=O)C(=C1)OC)C |
Origin of Product |
United States |
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